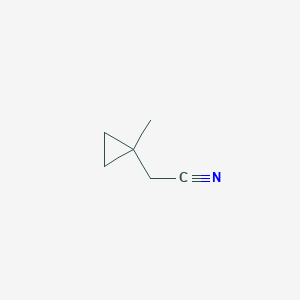

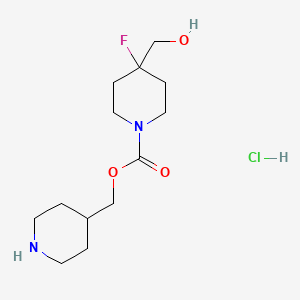

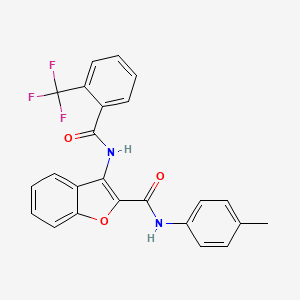

![molecular formula C18H19F2N3O4S2 B2538151 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034373-65-2](/img/structure/B2538151.png)

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It’s a small molecule and is considered experimental .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The graphical view of the calculated frontier molecular orbital profile can be found in the referenced literature .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average weight of 460.472 and a monoisotopic weight of 460.057434108 . Its chemical formula is C18H18F2N2O6S2 .Applications De Recherche Scientifique

Sulphur-Transfer Reagent in Heterocyclic Chemistry

Piperidine-1-sulphenyl chloride, a structural relative, serves as a sulphur-transfer reagent in reactions with diamines, yielding various sulphur–nitrogen heterocycles. These compounds, including dihydro-2,1,3-benzothiadiazole and benzothiadiazole derivatives, have been synthesized to explore their potential in creating novel heterocyclic compounds. The reactions showcase the versatility of sulphur-transfer chemistry in synthesizing complex heterocycles, which are of interest for further chemical and pharmacological studies (Bryce, 1984).

Antimicrobial Activity of Heterocyclic Compounds

The synthesis of new heterocyclic compounds based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole has demonstrated antimicrobial activity. These compounds, produced through reactions with various reagents, including semicarbazide and thiosemicarbazide, show the potential of such heterocyclic sulfonamides in developing antimicrobial agents. The exploration of these compounds' biological activities highlights the ongoing search for new therapeutic agents within the realm of sulfonamide chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).

Inhibition of Carbonic Anhydrase Isozymes

Compounds incorporating sulfonamide, aroylhydrazone, and thiadiazinyl moieties have been studied for their inhibitory activity against human carbonic anhydrase isozymes. These studies contribute to understanding how structural modifications of sulfonamides can enhance their specificity and potency against target enzymes, essential for designing inhibitors with potential therapeutic applications. The findings underscore the significance of sulfonamide derivatives in enzyme inhibition and drug discovery (Alafeefy et al., 2015).

Tautomeric Behavior and Spectroscopic Analysis

Investigations into the tautomeric behavior of sulfonamide derivatives using spectroscopic methods have provided insights into their molecular conformations. Such studies are crucial for understanding the relationship between molecular structure and biological activity, aiding in the development of compounds with optimized pharmacological properties (Erturk et al., 2016).

Orientations Futures

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is a significant potential for future research and development in this field.

Propriétés

IUPAC Name |

3-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O4S2/c1-21-16-7-2-3-8-17(16)23(29(21,26)27)13-9-11-22(12-10-13)28(24,25)18-14(19)5-4-6-15(18)20/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEHPDXCSBXXLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

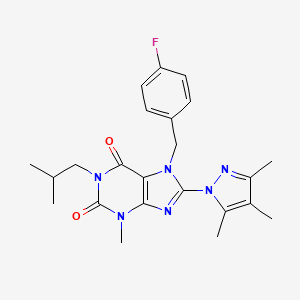

![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)

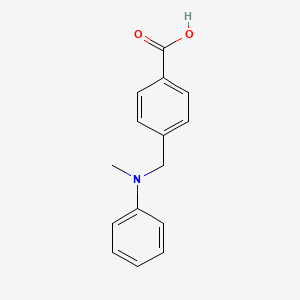

![2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2538073.png)

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2538082.png)

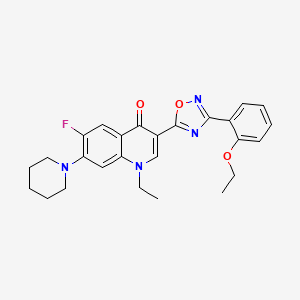

![1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2538083.png)